molecular formula C18H17ClFNOS B2534794 (3-Chlorophenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 1705999-79-6

(3-Chlorophenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2534794
M. Wt: 349.85
InChI Key: CBZGRDRJYDIRBI-UHFFFAOYSA-N
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Description

The compound “(3-Chlorophenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a fluorophenyl group, a thiazepan ring, and a methanone group. These functional groups suggest that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a thiazepan ring, a type of heterocyclic ring containing both carbon and nitrogen atoms, is particularly notable .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the chlorophenyl and fluorophenyl groups might undergo reactions involving nucleophilic aromatic substitution .

Scientific Research Applications

Synthetic Methodology

Research in synthetic chemistry often explores the creation and functionalization of complex molecules for various applications. For instance, the study by Pouzet et al. (1998) discusses the synthesis of benzo[b]thiophene derivatives via oxidation and nucleophilic addition reactions, highlighting the versatility of such frameworks in constructing heterocyclic compounds with potential pharmaceutical relevance (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).

Biological Activity

Compounds with structural similarities to the query molecule have been evaluated for their biological activities, including anti-tubercular, antibacterial, and antifungal effects. For example, Dwivedi et al. (2005) reported the synthesis of phenyl cyclopropyl methanones showing anti-tubercular activities, demonstrating the potential of such molecules in developing new therapeutic agents (Dwivedi, Tewari, Tiwari, Chaturvedi, Manju, Srivastava, Giakwad, Sinha, & Tripathi, 2005). Similarly, Shahana and Yardily (2020) synthesized novel thiazolyl and thiophene derivatives, conducting docking studies to explore their antibacterial activity, highlighting the role of computational methods in predicting the bioactivity of novel compounds (Shahana & Yardily, 2020).

Material Science Applications

The structural motifs found in these compounds are not only relevant in pharmaceutical research but also in material science, where they contribute to the development of novel materials with unique properties. The study of substituted thiophenes, for example, has shown significant promise in applications ranging from chemical sensors to solar cells, indicating the potential of such compounds in advancing technology and sustainability efforts (Nagaraju, Sridhar, Sreenatha, Kumara, Sadashiva, 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it interacts with biological systems. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The study of new and complex organic compounds like this one is a vibrant area of research in chemistry and pharmacology. Future research might explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

(3-chlorophenyl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNOS/c19-14-5-3-4-13(12-14)18(22)21-9-8-17(23-11-10-21)15-6-1-2-7-16(15)20/h1-7,12,17H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZGRDRJYDIRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorophenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone

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